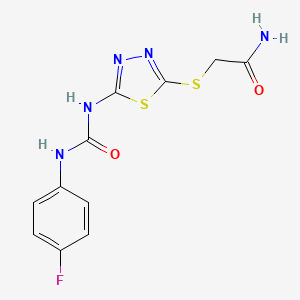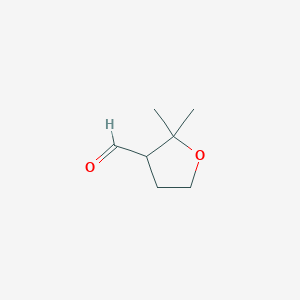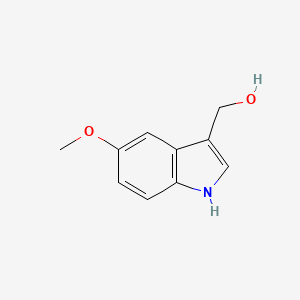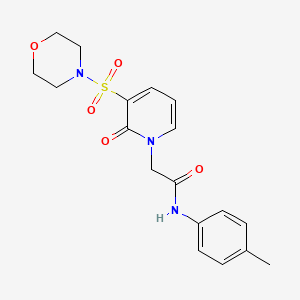![molecular formula C9H9Br2N3OS B2368715 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide CAS No. 375793-82-1](/img/structure/B2368715.png)
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound, featuring halogenated phenyl and hydrazinecarbothioamide functional groups, is noteworthy for its distinct reactivity and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and N-methyl-1-hydrazinecarbothioamide. The process may proceed as follows:
Condensation Reaction
Reactants: 3,5-dibromo-2-hydroxybenzaldehyde and N-methyl-1-hydrazinecarbothioamide
Solvent: Ethanol or methanol
Catalyst: Acetic acid or sulfuric acid
Temperature: 50-60°C
Time: Several hours to ensure complete reaction
Industrial Production Methods
While the laboratory-scale synthesis is well-documented, scaling up for industrial production requires optimized conditions. This may involve:
Flow Chemistry: : Continuous flow reactors for better control and efficiency
Automation: : Utilizing automated synthesis equipment to ensure reproducibility
Purification: : Advanced chromatographic methods to achieve high purity
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form quinones
Reduction: : Can be reduced to amine derivatives
Substitution: : Halogen atoms facilitate nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic conditions
Reduction: : Sodium borohydride, lithium aluminum hydride, in anhydrous solvents
Substitution: : Nucleophiles such as thiols, amines, under mild heating
Major Products
Oxidation: : Formation of quinones and phenolic compounds
Reduction: : Amines and alcohol derivatives
Substitution: : Diverse functionalized derivatives based on the nucleophile used
Scientific Research Applications
2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide has a broad range of applications:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules
Biology: : Investigated for its potential antimicrobial and antiviral properties
Medicine: : Research into its activity against cancer cells and other diseases
Industry: : Utilized in the development of advanced materials with unique properties
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Interacts with enzymes and receptors, potentially inhibiting their activity
Pathways Involved: : May influence cellular pathways involved in cell division and apoptosis, leading to its biological activity
Comparison with Similar Compounds
Similar Compounds
**2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
**2-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
**2-[(E)-(3,5-diiodo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide
Uniqueness
What sets 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-N-methyl-1-hydrazinecarbothioamide apart is the presence of bromine atoms, which enhances its reactivity and potential biological activity compared to its chlorine or fluorine counterparts.
Properties
IUPAC Name |
1-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N3OS/c1-12-9(16)14-13-4-5-2-6(10)3-7(11)8(5)15/h2-4,15H,1H3,(H2,12,14,16)/b13-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLONKKLSBDSLRJ-YIXHJXPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=C(C(=CC(=C1)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=C(C(=CC(=C1)Br)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl[(methylsulfanyl)(phenyl)methylidene]amine hydroiodide](/img/structure/B2368632.png)

![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2368635.png)
![N-[1-(4-Methoxyphenyl)cyclopropyl]prop-2-enamide](/img/structure/B2368636.png)
![N-[2-(2-chlorophenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2368637.png)



![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)


![ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

